molecular formula C24H37Cl2N3O2 B13771384 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride CAS No. 90619-42-4

3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride

Cat. No.: B13771384
CAS No.: 90619-42-4
M. Wt: 470.5 g/mol
InChI Key: CDXROBAJVGWHKK-UHFFFAOYSA-N
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Description

3-Azabicyclo(321)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the formation of the bicyclic core, followed by the introduction of the piperazine moiety and the methylphenyl group. The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,8,8-Trimethyl-3-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride
  • 3-[3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione dihydrochloride

Uniqueness

Compared to similar compounds, 3-Azabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride stands out due to its specific substitution pattern and the presence of the 2-methylphenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

90619-42-4

Molecular Formula

C24H37Cl2N3O2

Molecular Weight

470.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-[3-[2-(2-methylphenyl)piperazin-1-yl]propyl]-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride

InChI

InChI=1S/C24H35N3O2.2ClH/c1-17-8-5-6-9-18(17)20-16-25-12-15-26(20)13-7-14-27-21(28)19-10-11-24(4,22(27)29)23(19,2)3;;/h5-6,8-9,19-20,25H,7,10-16H2,1-4H3;2*1H

InChI Key

CDXROBAJVGWHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNCCN2CCCN3C(=O)C4CCC(C3=O)(C4(C)C)C.Cl.Cl

Origin of Product

United States

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